N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methoxy group, a piperidine ring, and a pyridine ring, making it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C16H21N5O |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H21N5O/c1-20(14-5-3-4-8-17-14)13-6-9-21(10-7-13)15-11-16(22-2)19-12-18-15/h3-5,8,11-13H,6-7,9-10H2,1-2H3 |
InChI Key |
OYLHMNHMOPGXEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC(=NC=N2)OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium iodide, acetone
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of protein kinases.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(6,7-dimethoxy-5,8-dihydroquinazolin-4-yl)piperidin-4-yl]methylsulfuric diamide
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)benzamide derivatives
Uniqueness
N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine stands out due to its unique combination of functional groups and rings, which confer specific chemical properties and biological activities. Its methoxy-substituted pyrimidine ring and piperidine-pyridine linkage make it particularly effective in binding to protein kinases, offering potential advantages over similar compounds in terms of selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
